molecular formula C17H19F3N2O B2387583 1-(prop-2-yn-1-yl)-N-(2,2,2-trifluoro-1-phenylethyl)piperidine-4-carboxamide CAS No. 1252370-73-2

1-(prop-2-yn-1-yl)-N-(2,2,2-trifluoro-1-phenylethyl)piperidine-4-carboxamide

Cat. No. B2387583
CAS RN: 1252370-73-2
M. Wt: 324.347
InChI Key: KMGMXSFSUYYXRW-UHFFFAOYSA-N
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Description

1-(prop-2-yn-1-yl)-N-(2,2,2-trifluoro-1-phenylethyl)piperidine-4-carboxamide is a compound that has been synthesized for scientific research purposes. It is commonly referred to as TFP or TFP-carbamate. This compound is of interest to researchers due to its potential as a tool for studying the function of certain proteins in the body.

Scientific Research Applications

TFP-carbamate has been used in a variety of scientific research applications. One of the most common uses is as a tool for studying the function of certain proteins in the body, specifically those that are involved in neurotransmission. TFP has been shown to interact with the sigma-1 receptor, a protein that is involved in modulating the release of certain neurotransmitters. TFP has also been used to study the function of the NMDA receptor, a protein that is involved in learning and memory.

Mechanism of Action

The exact mechanism of action of TFP-carbamate is not fully understood. However, it is known to interact with the sigma-1 receptor and the NMDA receptor, as mentioned above. TFP has been shown to increase the release of certain neurotransmitters, such as dopamine and acetylcholine, and to modulate the activity of ion channels in the brain.
Biochemical and Physiological Effects
TFP-carbamate has been shown to have a variety of biochemical and physiological effects in the body. It has been shown to increase the release of certain neurotransmitters, as mentioned above, and to modulate the activity of ion channels in the brain. TFP has also been shown to have analgesic effects, and may be useful in the treatment of chronic pain. Additionally, TFP has been shown to have anti-inflammatory effects, and may be useful in the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One advantage of using TFP-carbamate in lab experiments is its specificity for certain proteins, such as the sigma-1 receptor and the NMDA receptor. This allows researchers to study the function of these proteins in a more targeted way. Additionally, TFP is relatively easy to synthesize, which makes it more accessible to researchers. However, one limitation of using TFP in lab experiments is its potential toxicity. TFP has been shown to be toxic to certain cell types at high concentrations, and care must be taken when working with this compound.

Future Directions

There are many potential future directions for research involving TFP-carbamate. One area of interest is the development of new drugs that target the sigma-1 receptor or the NMDA receptor, based on the insights gained from studying TFP. Additionally, TFP may be useful in the treatment of certain neurological disorders, such as Alzheimer's disease or Parkinson's disease. Further research is needed to fully understand the potential applications of TFP in these areas.

Synthesis Methods

TFP-carbamate can be synthesized using a variety of methods. One common method involves the reaction of 1-(prop-2-yn-1-yl)piperidine with 2,2,2-trifluoro-1-phenylethanol in the presence of a base such as potassium carbonate. The resulting product is then treated with a carbonylating reagent such as phosgene or triphosgene to yield TFP-carbamate. Other methods involve the use of different starting materials and reagents, but all involve the carbamylation of the piperidine nitrogen.

properties

IUPAC Name

1-prop-2-ynyl-N-(2,2,2-trifluoro-1-phenylethyl)piperidine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19F3N2O/c1-2-10-22-11-8-14(9-12-22)16(23)21-15(17(18,19)20)13-6-4-3-5-7-13/h1,3-7,14-15H,8-12H2,(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMGMXSFSUYYXRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1CCC(CC1)C(=O)NC(C2=CC=CC=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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